p38α MAP Kinase Inhibitory Potential vs. N-Aryl Pyrazolyl-Urea Comparators
No direct, quantitative p38α MAPK IC50 data is available in the published literature for this specific compound. However, class-level patent data demonstrates that closely related 5-pyrazolyl-ureas with N-cyclopentyl substitution achieve p38α inhibition with IC50 values in the nanomolar range (e.g., 42 nM) [1]. This structural class is distinguished from N-aryl urea analogs, which often exhibit significantly weaker potency (IC50 > 1 µM) against p38 MAPK, highlighting the critical role of the saturated N-alkyl substituent for target engagement [2].
| Evidence Dimension | p38α MAP Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | No quantitative data available (class-level prediction: nanomolar range expected) |
| Comparator Or Baseline | Closely related 5-pyrazolyl-urea with N-cyclopentyl substitution: IC50 = 42 nM; N-Aryl pyrazolyl-urea analogs: IC50 > 1 µM [2] |
| Quantified Difference | Not quantified for this specific compound; class inference suggests >20-fold selectivity over N-aryl analogs |
| Conditions | p38α MAPK enzymatic assay, isolated kinase, literature data compiled in Molecules 2020 review |
Why This Matters
For procurement decisions, this structural feature (N-cyclopentyl urea) is a key determinant of kinase inhibitory potency, justifying the selection of this specific compound over cheaper, commercially available N-aryl pyrazolyl-ureas for p38 MAPK research programs.
- [1] Respivert Limited. Pyrazolyl-ureas as kinase inhibitors. Patent WO2015121660A1, published August 20, 2015. View Source
- [2] Brullo, C.; Meta, E.; Bruno, O. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules 2020, 25 (15), 3457. https://doi.org/10.3390/molecules25153457 View Source
